Isobutyl tiglate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGQMQKHFPBEW-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886456 | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61692-84-0 | |
| Record name | Isobutyl tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61692-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061692840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Isobutyl Tiglate
Esterification Pathways for Isobutyl Tiglate
The synthesis of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry. This section details the common chemical and mechanistic aspects of its formation.
Conventional Chemical Synthesis Routes via Acidic Catalysis
The most straightforward and widely used method for synthesizing this compound is the direct esterification of tiglic acid with isobutanol. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), which accelerates the formation of the ester. chemicalbook.com The process often involves heating the reactants under reflux to drive the reaction to completion. Alternative methods include the reaction of tiglic acid chloride with isobutanol in the presence of a base like dimethylaniline. google.com Another approach involves the trans-esterification of a lower alkyl ester of tiglic acid, such as methyl or ethyl tiglate, with isobutanol. google.com This method is advantageous as the lower boiling point alcohol formed (methanol or ethanol) can be easily removed by distillation, shifting the equilibrium towards the product. google.com
Mechanistic Considerations in this compound Formation
The formation of this compound via acid-catalyzed esterification follows a well-established reaction mechanism. The process begins with the protonation of the carbonyl oxygen of tiglic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol. The subsequent tetrahedral intermediate then undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields this compound and regenerates the acid catalyst.
Enzymatic Synthesis and Biocatalytic Approaches for this compound
In recent years, enzymatic synthesis has emerged as a greener and more specific alternative to conventional chemical methods for producing esters like this compound.
Lipase-Mediated Esterification Kinetics and Mechanisms
Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have shown considerable efficacy in catalyzing the synthesis of various esters, including those derived from tiglic acid. researchgate.netnih.gov The enzymatic synthesis of esters often follows a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.netmdpi.com In this mechanism, the lipase first reacts with the acyl donor (tiglic acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (isobutanol) binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. nih.gov Studies on similar ester syntheses have shown that the reaction can be subject to competitive inhibition by the substrates. nih.gov For instance, in the synthesis of isoamyl butyrate, butyric acid was found to be a competitive inhibitor. nih.gov The kinetics of these reactions can often be described by the Michaelis-Menten equation. nih.gov
The table below presents kinetic parameters for a similar lipase-catalyzed esterification reaction.
| Kinetic Parameter | Value |
| Vmax | 11.72 µmol/min/mg |
| KM, Acid | 0.00303 M |
| KM, Alcohol | 0.00306 M |
| Ki, Acid | 1.05 M |
| Ki, Alcohol | 6.55 M |
| Data from a study on the lipase-catalyzed synthesis of isoamyl butyrate, which provides insights into the potential kinetics of this compound synthesis. nih.gov |
Optimization of Biocatalytic Processes for Ester Production
Optimizing biocatalytic processes is crucial for achieving high yields and making the process economically viable. Key parameters that are often optimized include the choice of solvent, temperature, substrate molar ratio, and enzyme concentration. researchgate.net For instance, in the synthesis of butyl isobutyrate, Novozym SP 435 was identified as a highly efficient catalyst, and heptane (B126788) was found to be the best solvent. researchgate.net The use of ultrasound has also been explored to accelerate enzymatic esterification, significantly reducing reaction times. researchgate.net Furthermore, strain improvement through mutagenesis of microorganisms that produce these esters, such as the yeast Kluyveromyces marxianus, can lead to enhanced production of volatile flavor compounds like this compound. researchgate.netcolab.ws
Advanced Synthetic Strategies for this compound Analogues
The synthesis of analogues of this compound, particularly complex natural products containing the tiglate moiety, often requires more sophisticated and multi-step synthetic strategies. For example, the practical synthesis of tigilanol tiglate, a complex diterpenoid, has been achieved through a 12-step process starting from phorbol. nih.govresearchgate.net This semi-synthetic approach allows for the sustainable supply of tigilanol tiglate and its analogues, which are otherwise difficult to obtain from natural sources. nih.govresearchgate.net Such syntheses often involve the use of protecting groups and a sequence of carefully controlled reactions to build the complex molecular architecture. nih.gov The development of these advanced strategies is crucial for accessing novel compounds with potential therapeutic applications. nih.govresearchgate.net
Biosynthesis and Biotechnological Production of Isobutyl Tiglate
Natural Biosynthetic Pathways of Isobutyl Tiglate
The natural synthesis of this compound is not a standalone process but is deeply integrated with fundamental cellular metabolic routes, including the breakdown of branched-chain amino acids and the β-oxidation pathway.
The biosynthesis of this compound is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine, leucine, and valine. nih.govmdpi.com These amino acids serve as the initial building blocks for the components of the final ester molecule.
The catabolic process begins with the transamination of BCAAs, a reaction catalyzed by branched-chain aminotransferases (BCAT), to form their corresponding branched-chain α-keto acids (BCKAs). frontiersin.orgmdpi.com This initial step is shared among all three BCAAs. frontiersin.org The subsequent irreversible step is the oxidative decarboxylation of these BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which yields the respective acyl-CoA compounds. frontiersin.orgmdpi.com For instance, the degradation of valine can lead to the formation of isobutyryl-CoA, a key precursor for the alcohol moiety of this compound. nih.gov Similarly, the catabolism of isoleucine is crucial for generating tiglyl-CoA, the acid precursor of the ester. The production of α-unsaturated esters like this compound by certain yeasts, such as Saprochaete suaveolens, has been demonstrated to originate from the catabolism of BCAAs. mdpi.com
The β-oxidation pathway (BOP), a core metabolic process for breaking down fatty acids to generate energy, plays a pivotal role in the biosynthesis of esters, including this compound. mdpi.comnih.gov In this context, the pathway is not used for its traditional role of complete fatty acid degradation to acetyl-CoA but is adapted to process the acyl-CoA derivatives generated from BCAA catabolism. mdpi.commdpi.com
The general mechanism of β-oxidation involves a cycle of four reactions: dehydrogenation, hydration, oxidation, and thiolysis, which sequentially shorten the acyl-CoA chain. nih.govwikipedia.org However, in the context of α-unsaturated ester synthesis, specific intermediates of this pathway are diverted. mdpi.com The catabolism of BCAA-derived acyl-CoA intermediates proceeds via the BOP, and a key feature in certain microorganisms is the ability to channel these intermediates away from complete degradation and towards ester formation. nih.govmdpi.com This diversion is a crucial metabolic junction that enables the synthesis of complex flavor compounds.
A distinctive aspect of this compound biosynthesis, particularly in yeasts like Saprochaete suaveolens, is the direct use of enoyl-CoA intermediates from the β-oxidation pathway. nih.govmdpi.com The first step in the β-oxidation of an acyl-CoA is a dehydrogenation reaction catalyzed by an acyl-CoA dehydrogenase, which forms a trans-Δ2-enoyl-CoA. wikipedia.orgpressbooks.pub
In the specific case of S. suaveolens, this enoyl-CoA intermediate, derived from BCAA catabolism, can be directly esterified with an alcohol. mdpi.com For this compound, the tiglyl-CoA (an enoyl-CoA) derived from isoleucine breakdown is condensed with isobutanol, which is formed from valine catabolism via the Ehrlich pathway. mdpi.com This ability to esterify an enoyl-CoA intermediate is a peculiar and significant feature of Saprochaete species, as it allows for the creation of a variety of α-unsaturated esters that are rarely found in other yeasts. nih.govmdpi.com
Involvement of the β-Oxidation Pathway in Ester Biosynthesis
Microbial Production of this compound
The unique metabolic capabilities of certain microorganisms have made them attractive candidates for the biotechnological production of natural flavor compounds like this compound.
Saprochaete suaveolens (formerly known as Geotrichum fragrans) has been identified as a prolific producer of various volatile organic compounds (VOCs), including a range of α-unsaturated esters such as this compound. nih.govmdpi.comdergipark.org.tr Strains of this yeast, one of which was isolated from dragon fruit, are notable for producing this compound, isoamyl tiglate, and ethyl tiglate from BCAAs. mdpi.comnih.gov The ability of S. suaveolens to utilize BCAAs as a sole carbon source is directly linked to its capacity for producing these esters via the β-oxidation pathway. sciprofiles.com
Research has focused on screening and identifying strains with a high capacity for this production. A study involving 119 yeast strains isolated from the feces of various South African wild animals identified 12 strains capable of producing α-unsaturated esters, highlighting that this metabolic trait, while rare, is present in diverse natural environments. sciprofiles.com The volatilome of S. suaveolens is particularly rich in tiglates, which are known for their strong fruity aromas. nih.gov
Table 1: Volatile α-Unsaturated Esters Produced by Saprochaete suaveolens
| Compound Name | Aroma Description |
|---|---|
| This compound | Fruity |
| Ethyl tiglate | Fruity, Pineapple-like |
| Isoamyl tiglate | Fruity |
| Butyl tiglate | Fruity |
| Propyl tiglate | Fruity |
Source: nih.govdergipark.org.tr
To improve the efficiency of microbial factories, metabolic engineering strategies have been employed. A key approach for enhancing this compound production in S. suaveolens involves redirecting the carbon flow from BCAA catabolism specifically towards ester synthesis. mdpi.comsciprofiles.com
One successful strategy involved using UV mutagenesis to generate mutant strains of S. suaveolens that are unable to grow on BCAAs as their sole carbon source. mdpi.comnih.gov The rationale was that by disabling the complete degradation of BCAAs via the β-oxidation pathway, the metabolic intermediates would be redirected towards esterification. mdpi.com This approach led to the identification of a mutant strain that produced eight times more VOCs, including α-unsaturated esters, compared to the wild-type strain. mdpi.comnih.gov
Further analysis of this high-producing mutant revealed an almost complete loss of enoyl-CoA hydratase activity. mdpi.comnih.gov This enzyme is responsible for the second step in the β-oxidation cycle, which hydrates the enoyl-CoA intermediate. wikipedia.org By blocking this step, the accumulation of enoyl-CoA precursors is enhanced, making them more available for the esterification reaction that produces this compound and other related esters. mdpi.com This targeted disruption of a specific enzymatic step exemplifies a powerful metabolic engineering approach for overproducing desired flavor compounds. mdpi.comnih.gov
Table 2: Enzyme Activity Changes in a High-Producing S. suaveolens Mutant
| Enzyme | Change in Activity | Metabolic Consequence |
|---|---|---|
| Enoyl-CoA hydratase | Almost complete loss | Accumulation of enoyl-CoA intermediates, redirecting flux to ester synthesis |
| Acyl-CoA hydrolase | Twofold increase | Potentially contributes to altering acyl-CoA pools |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Acyl-CoA |
| Ammonia |
| Butyl tiglate |
| Carbon dioxide |
| Enoyl-CoA |
| Ethanol |
| Ethyl acetate (B1210297) |
| Ethyl but-2-enoate |
| Ethyl isovalerate |
| Ethyl tiglate |
| Glutamate (B1630785) |
| Glycerol |
| Isoamyl tiglate |
| Isobutanol |
| Isobutyric acid |
| Isobutyryl-CoA |
| Isoleucine |
| Leucine |
| Methyl isovalerate |
| Propionyl-CoA |
| Propyl tiglate |
| Tiglyl-CoA |
| Valine |
| 2-ketoisocaproate (KIC) |
| 2-keto-3-methylvalerate (KMV) |
| 2-ketoisovalerate (KIV) |
| 2-methyl butanol |
| 2-methylbutanoate |
| 3-hydroxyacyl-CoA |
| 3-ketoacyl-CoA |
| 3-methylbutyl-2-methylbut-2Z-enoate (isoamyl angelate) |
| 2-methylpropyl-2-methylbut-2E-enoate (this compound) |
Fermentation Parameters Influencing this compound Biosynthesis
The biotechnological production of this compound is significantly influenced by several key fermentation parameters, primarily revolving around the choice of microorganism, substrate composition, and metabolic engineering strategies.
Research has identified the yeast Saprochaete suaveolens (formerly known as Geotrichum fragrans) as a notable producer of various α-unsaturated esters, including this compound. mdpi.comnih.gov The biosynthesis of these compounds in S. suaveolens is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), such as isoleucine, leucine, and valine. mdpi.comnih.gov Specifically, the metabolic pathway for this compound proceeds through the catabolism of isoleucine. mdpi.comgoogle.com
A critical factor in enhancing the yield of this compound is the strategic manipulation of the yeast's metabolic pathways. The catabolism of BCAAs in S. suaveolens can proceed via the β-oxidation pathway, which allows the yeast to use these amino acids as a sole carbon source for growth. mdpi.comnih.gov However, an intermediate in this pathway, an enoyl-CoA, can also be esterified to form α-unsaturated esters. nih.gov To favor the production of esters like this compound, researchers have employed techniques such as UV mutagenesis. This approach has successfully generated mutant strains of S. suaveolens with a significantly reduced or almost completely lost enoyl-CoA hydratase activity, a key enzyme in the β-oxidation pathway. mdpi.com This metabolic block redirects the carbon flow away from amino acid consumption for growth and towards the esterification process, resulting in a mutant strain capable of producing up to eight times more volatile organic compounds (VOCs), including this compound, compared to the wild-type strain. mdpi.com
General fermentation conditions also play a role. Studies involving S. suaveolens and related ester production processes are typically conducted at temperatures between 25°C and 30°C and within a pH range of 5.0 to 7.5. google.comdergipark.org.tr
| Parameter | Influence on Biosynthesis | Research Findings | Citations |
|---|---|---|---|
| Microorganism | The choice of microbial strain is fundamental, as specific metabolic pathways are required. | The yeast Saprochaete suaveolens is a demonstrated producer of this compound. | mdpi.comnih.gov |
| Substrate | The precursor molecules available in the fermentation medium directly feed the biosynthetic pathway. | Production is derived from the catabolism of branched-chain amino acids, particularly isoleucine. Glucose is also used as a carbon source in the culture medium. | mdpi.comgoogle.comdergipark.org.tr |
| Metabolic Engineering | Modification of the microorganism's genetic makeup can redirect metabolic flux to enhance product yield. | UV mutagenesis to inactivate the enoyl-CoA hydratase enzyme in the β-oxidation pathway significantly increases the production of this compound by preventing the full breakdown of BCAA catabolism intermediates. | mdpi.comnih.gov |
| Fermentation Conditions | Physical and chemical environment (pH, temperature) affects enzyme activity and microbial growth. | Optimal temperature ranges are cited between 22°C and 35°C, with pH maintained between 4.0 and 7.5 for related ester production. | google.com |
Occurrence of this compound in Biological Systems
Identification in Plant Volatile Profiles (e.g., Chamaemelum nobile, Croton linearis)
This compound is a naturally occurring ester found in the essential oils and volatile emissions of several plant species.
Chamaemelum nobile (Roman Chamomile): this compound is a well-documented constituent of the essential oil of Roman chamomile. mdpi.comacgpubs.org Its concentration, however, can vary significantly depending on factors such as the geographical origin, cultivation conditions, and the specific chemotype of the plant. In one analysis of Roman chamomile essential oils from Bulgaria, the this compound content differed between two producers, measuring at 0.22% in one oil and 1.13% in another. Another report on Roman chamomile cultivated in Southeast Serbia on different soil types showed that isobutyl angelate was a major constituent (up to 13.0%), while not explicitly quantifying this compound in the summary. mdpi.com A separate analysis of a commercially available Roman chamomile essential oil reported an this compound content of 0.16%. b-cdn.net
Croton linearis: Despite being an aromatic shrub, detailed gas chromatography-mass spectrometry (GC-MS) analyses of the essential oil from the stems of Croton linearis have not identified this compound as a constituent. researchgate.netnih.gov The primary volatile compounds found in this plant are terpenoids, with major components including 1,8-cineole, α-pinene, cis-sabinene, and p-cymene. nih.gov Based on available scientific literature, this compound is not a reported component of the volatile profile of Croton linearis.
Analysis of this compound in Floral Nectar Volatile Emissions
A study investigating the floral fragrance of 20 species from the Nyctaginaceae family identified this compound as a minor component (0.26% of total emissions) in the headspace of Mirabilis jalapa (the four-o'clock flower). amherst.edu Furthermore, a comprehensive 1992 checklist of floral volatiles identified isobutyl acetate but did not specifically list this compound in the context of nectar. researchgate.net A more recent investigation into how nectar yeasts influence the volatile profile of synthetic nectars also did not report the production of this compound, although the related compound isobutyl acetate was detected. researchgate.net In a study on orchid pollination, flowers were found to release ethyl tiglate and methyl tiglate to attract nectar-feeding flies, but this compound was not mentioned. oup.com
Therefore, while this compound is a component of some floral scents, direct evidence confirming its emission specifically from floral nectar is not strongly established in the reviewed literature.
| Biological Source | System | Finding | Relative Amount / Note | Citations |
|---|---|---|---|---|
| Chamaemelum nobile (Roman Chamomile) | Plant Volatile Profile (Essential Oil) | Present | 0.16% - 1.13% of essential oil, varies by source. | acgpubs.orgb-cdn.net |
| Croton linearis | Plant Volatile Profile (Essential Oil) | Not Detected | Major components are 1,8-cineole, α-pinene, and cis-sabinene. | researchgate.netnih.gov |
| Mirabilis jalapa | Floral Volatile Emissions | Present | 0.26% of total floral headspace volatiles. | amherst.edu |
| Floral Nectar (General) | Floral Nectar Volatiles | Not definitively identified in nectar itself. | Related compounds like isobutyl acetate and other tiglate esters (ethyl, methyl) are found in nectar or floral scents. | researchgate.netoup.com |
Chemical Reactivity and Environmental Fate of Isobutyl Tiglate
Hydrolytic Stability and Degradation of Isobutyl Tiglate
The stability of this compound in aqueous environments is largely governed by the hydrolysis of its ester bond. This reaction involves the cleavage of the bond, leading to the formation of its constituent alcohol and carboxylic acid.
The rate of ester hydrolysis is not constant but is influenced by several environmental and structural factors. The hydrolysis of an ester can be catalyzed by both acid and base. Alkaline hydrolysis is typically a second-order reaction, dependent on the concentrations of both the ester and hydroxide (B78521) ions. acs.org When hydroxide ions are in large excess, the reaction follows pseudo-first-order kinetics. acs.org
Several key factors dictate the kinetics of this process:
pH: The hydrolysis rate is significantly dependent on the pH of the solution. It is generally slow at a neutral pH but accelerates under acidic or, more notably, alkaline (basic) conditions. oecd.orgchemijournal.com For instance, the estimated half-life for isobutyl isobutyrate, a similar ester, is over 9 years at pH 7 but decreases to 337 days at pH 8. oecd.org The reaction mechanism involves the formation of a tetrahedral intermediate through the attack of a nucleophile (like OH⁻ or H₂O) on the ester's carbonyl carbon. nih.govresearchgate.net
Temperature: Like most chemical reactions, the rate of ester hydrolysis increases with temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. ias.ac.in
Steric Hindrance: The structure of the ester itself plays a crucial role. Bulky alkyl groups near the reaction site can physically block the approach of the nucleophile, slowing the rate of hydrolysis. This is known as steric hindrance. chemijournal.com The hydrolysis of the tiglate ester in the complex molecule Azadirachtin, for example, is noted to be difficult due to steric hindrance. chemijournal.com
Electronic Effects: The presence of electron-withdrawing or electron-donating groups near the ester bond can influence the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate. Alkyl groups, which are electron-donating, can slightly decrease the reaction rate by stabilizing the ester. ias.ac.in
Table 1: Factors Affecting Ester Hydrolysis Kinetics
| Factor | Impact on Hydrolysis Rate | Description |
|---|---|---|
| pH | Slow at neutral pH; faster at acidic or basic pH. | Catalysis by H+ or OH- ions accelerates the cleavage of the ester bond. oecd.orgchemijournal.com |
| Temperature | Increases with higher temperature. | Provides the necessary activation energy for the reaction. ias.ac.in |
| Steric Hindrance | Decreases with bulkier groups near the ester bond. | Physical blocking of the reaction site hinders the approach of nucleophiles. chemijournal.com |
| Electronic Effects | Influenced by substituent groups. | Electron-donating groups can slow the reaction, while electron-withdrawing groups can accelerate it. ias.ac.in |
The hydrolysis of this compound breaks the ester linkage, yielding its parent carboxylic acid and alcohol. This process is a fundamental degradation pathway for esters in aqueous environments. inchem.org
The reaction can be represented as: this compound + H₂O → Tiglic Acid + Isobutyl Alcohol
The primary degradation products are:
Tiglic acid: (2E)-2-Methyl-2-butenoic acid, an unsaturated carboxylic acid.
Isobutyl alcohol: 2-Methylpropanol, the corresponding alcohol. inchem.org
These products are also subject to further environmental degradation.
Table 2: Hydrolytic Degradation Products of this compound
| Reactant | Degradation Products | Chemical Name of Products |
|---|---|---|
| This compound | Tiglic Acid | (2E)-2-Methyl-2-butenoic acid |
Factors Influencing Hydrolysis Kinetics of Ester Bonds
Atmospheric Degradation Mechanisms of this compound (or similar esters)
Once volatilized into the atmosphere, this compound and similar unsaturated esters are removed primarily through reactions with photochemically generated oxidants. rsc.org The dominant removal processes involve reactions with hydroxyl radicals (OH) during the daytime and potentially with nitrate (B79036) radicals (NO₃) and ozone (O₃) during both day and night. rsc.orgresearchgate.net
The atmospheric degradation of unsaturated esters like this compound is initiated by reaction with oxidants such as OH radicals, and in some environments, chlorine (Cl) atoms. acs.org Two primary reaction pathways are possible:
H-atom Abstraction: The oxidant can abstract a hydrogen atom from one of the C-H bonds in the isobutyl group. For saturated esters, this is the main pathway. researchgate.net The reactivity of different C-H bonds depends on their bond dissociation energy.
Oxidant Addition: The oxidant can add across the carbon-carbon double bond of the tiglate moiety. acs.org This is a significant pathway for unsaturated esters and often competes with or dominates over H-atom abstraction.
For the reaction of ethyl tiglate with Cl atoms, both addition to the double bond and H-atom abstraction from the ethyl group are observed reaction channels. researchgate.net Similarly, reactions of other esters with OH and Cl radicals proceed via these competing pathways, with the branching ratio depending on the specific ester and oxidant. acs.org
Kinetic studies measure the rate coefficients (k) for the reactions of esters with atmospheric oxidants, which allows for the calculation of their atmospheric lifetimes. The lifetime (τ) of a compound with respect to a specific oxidant is the inverse of the product of the rate coefficient and the average concentration of that oxidant.
While specific kinetic data for this compound is scarce, data from analogous unsaturated and saturated esters provide valuable insight.
Reaction with OH Radicals: This is the primary daytime degradation pathway. rsc.org The lifetime of a similar compound, isobutyl isobutyrate, with respect to photochemical removal by OH radicals is calculated to be about 1.95 days. oecd.org For isoamyl acetate (B1210297), the total rate constant for its reaction with OH radicals is 6.96 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, resulting in a short atmospheric lifetime. acs.org
Reaction with Cl Atoms: In marine or polluted urban areas, reactions with Cl atoms can be a significant sink. researchgate.net Cl atoms react much faster with esters than OH radicals. The rate constant for the reaction of isoamyl acetate with Cl atoms is 1.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.org For a series of saturated acetates, rate constants with Cl atoms are in the range of (1.64-15.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net
Reaction with Ozone (O₃): The double bond in this compound makes it susceptible to ozonolysis. The rate coefficient for the reaction of methyl tiglate with ozone has been measured as (65 ± 11) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. rsc.org
These rapid reactions lead to short atmospheric lifetimes, typically on the order of hours to a few days, indicating that this compound does not persist long in the atmosphere. oecd.orgmdpi.comuni-wuppertal.de
Table 3: Atmospheric Reaction Rate Constants and Lifetimes for Similar Esters
| Ester | Oxidant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |
|---|---|---|---|
| Isobutyl Isobutyrate | OH | Not specified, calculated | ~1.95 days oecd.org |
| Isoamyl Acetate | OH | 6.96 × 10⁻¹² acs.org | ~1.6 days¹ |
| Isoamyl Acetate | Cl | 1.27 × 10⁻¹⁰ acs.org | ~2.2 hours² |
| Methyl Tiglate | O₃ | 65 × 10⁻¹⁸ rsc.org | ~4.2 hours³ |
| Ethyl Tiglate | Cl | Temperature dependent researchgate.net | Short researchgate.net |
¹Calculated using τ = 1/(k[OH]) with an average [OH] of 1x10⁶ molecules/cm³. ²Calculated using τ = 1/(k[Cl]) with an average [Cl] of 1x10⁴ molecules/cm³. ³Calculated using τ = 1/(k[O₃]) with an average [O₃] of 7x10¹¹ molecules/cm³.
Reaction Pathways with Atmospheric Oxidants (e.g., OH Radicals, Cl Atoms)
Oxidative Stability and Mechanisms of Unsaturated Esters Relevant to this compound
The presence of a carbon-carbon double bond makes this compound susceptible to autoxidation, a process of degradation involving reaction with atmospheric oxygen. mdpi.competer-greven.de This process is a key factor in determining the stability of unsaturated esters during storage and use, particularly in applications like lubricants or flavorings. google.comagqm-biodiesel.de
The mechanism of autoxidation is a free-radical chain reaction consisting of three main stages:
Initiation: The process begins with the formation of free radicals. This can be triggered by initiators like heat, light (especially UV), or the presence of trace metals. mdpi.com The initial step is often the abstraction of a hydrogen atom from a position allylic to the double bond, as these C-H bonds are weaker and more reactive. researchgate.net
Propagation: The initial alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen atom from another unsaturated ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•). This creates a self-perpetuating cycle that can lead to rapid degradation of the material. mdpi.com
Termination: The chain reaction is halted when two free radicals combine to form a stable, non-radical product. mdpi.com
The oxidative stability of an unsaturated ester is generally lower than that of its saturated counterpart. peter-greven.de Factors that increase stability include the presence of antioxidants, which can scavenge free radicals and interrupt the propagation stage. mdpi.comagqm-biodiesel.de Esters are also considered theoretically more stable towards oxidation than their corresponding free fatty acids. researchgate.net
Table 4: Mechanism of Autoxidation for Unsaturated Esters
| Stage | Description of Reaction |
|---|---|
| Initiation | Formation of an alkyl radical (R•) via H-atom abstraction, often at an allylic position, triggered by heat, light, or metal catalysts. mdpi.comresearchgate.net |
| Propagation | R• + O₂ → ROO•ROO• + RH → ROOH + R•A chain reaction forming peroxy radicals and hydroperoxides. mdpi.com |
| Termination | Radical + Radical → Stable ProductTwo free radicals combine to end the chain reaction. mdpi.com |
Susceptibility of α,β-Unsaturated Esters to Oxidation
The defining structural feature of this compound is the α,β-unsaturated ester moiety. This functionality dictates its susceptibility to oxidative processes. The carbon-carbon double bond (C=C) is an electron-rich site, making it susceptible to attack by electrophilic oxidants. However, the presence of the electron-withdrawing ester group (-COOR) deactivates the double bond compared to a simple alkene, which can lead to slower reaction rates with certain oxidants like ozone. nih.gov
Atmospheric oxidation is a primary degradation pathway for volatile organic compounds (VOCs) like this compound. acs.org The dominant oxidative processes in the atmosphere are:
Reaction with Hydroxyl Radicals (OH): This is typically the most significant degradation pathway during the daytime due to the high reactivity and concentration of OH radicals. bioline.org.br
Reaction with Ozone (O₃): Ozonolysis can be a significant removal process for compounds containing C=C double bonds and can occur during both day and night. bioline.org.br
Reaction with Nitrate Radicals (NO₃): This pathway is important primarily during nighttime, as NO₃ is rapidly photolyzed in sunlight. bioline.org.br
The rate of these reactions determines the atmospheric lifetime of the compound. For unsaturated esters, studies on analogous compounds show that reactions with OH radicals and, to a lesser extent, ozone are the critical removal pathways. For instance, kinetic studies on various unsaturated esters, including ethyl tiglate, methyl crotonate, and various acrylates, have been conducted to determine their reaction rate coefficients with these oxidants. nih.govacs.org The reactivity is influenced by the degree and nature of substitution on the C=C double bond and the structure of the ester group.
The table below presents the gas-phase ozonolysis rate coefficients for several α,β-unsaturated carbonyls, including methyl tiglate, a close structural analog of this compound. The data highlights the significant reactivity of the tiglate structure towards ozone.
| Compound | Rate Coefficient (k) with O₃ (x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Methyl Tiglate | 65 ± 11 | rsc.org |
| Methyl Crotonate | 5.5 ± 1.4 | rsc.org |
| Methyl Methacrylate | 7.0 ± 0.9 | rsc.org |
| 3-Penten-2-one | 31 ± 7 | rsc.org |
| 4-Methyl-3-penten-2-one | 8.4 ± 0.8 | rsc.org |
Pathways of Oxidative Degradation
The oxidative degradation of this compound in the atmosphere proceeds through several pathways, primarily initiated by reaction with OH radicals and ozone.
Reaction with OH Radicals: The reaction of this compound with hydroxyl radicals is expected to proceed via two main channels:
OH Radical Addition: The OH radical adds to the C=C double bond. This is often the dominant pathway for unsaturated compounds. The addition can occur at either the α- or β-carbon, leading to the formation of two possible hydroxyalkyl radicals. These radicals then react rapidly with atmospheric oxygen (O₂) to form peroxy radicals, which can undergo further reactions to yield stable products like aldehydes, ketones, and organic acids. For example, studies on similar unsaturated esters show that OH addition to the double bond is a major reaction channel. acs.org
Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the isobutyl group or the methyl groups attached to the double bond. acs.org H-abstraction from the C-H bonds of the isobutyl group would lead to the formation of a water molecule and an alkyl radical. This radical then reacts with O₂ to form a peroxy radical, initiating a sequence of reactions that can lead to the formation of isobutyraldehyde (B47883) and other oxygenated products. Studies on iso-butanol have shown that H-abstraction is a significant reaction pathway. nih.gov Similarly, the degradation of isoamyl acetate is dominated by hydrogen-abstraction reactions. acs.org
The relative importance of the addition versus abstraction pathways depends on the specific structure of the ester and reaction conditions.
Reaction with Ozone (Ozonolysis): The reaction of this compound with ozone involves the addition of O₃ to the C=C double bond to form a primary ozonide (a molozonide). This intermediate is highly unstable and rapidly rearranges to form a Criegee intermediate and a carbonyl compound. For this compound, ozonolysis would cleave the double bond, leading to the formation of acetaldehyde (B116499) and an ester of pyruvic acid (isobutyl pyruvate), along with a Criegee intermediate. These products can then undergo further atmospheric reactions. The high rate constant for the reaction of methyl tiglate with ozone suggests that this is a significant atmospheric sink for tiglate esters. rsc.org
The table below summarizes the rate coefficients for the reaction of various esters with OH radicals, providing context for the expected reactivity of this compound.
| Compound | Rate Coefficient (k) with OH (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| cis-3-Hexenyl Formate | 4.61 ± 0.71 | bioline.org.br |
| cis-3-Hexenyl Acetate | 4.19 ± 0.38 | nih.gov |
| cis-3-Hexenyl Isobutyrate | 4.84 ± 0.39 | acs.org |
| Ethyl Tiglate | Data mentioned in studies, specific value not cited | nih.govacs.org |
| Isoamyl Acetate | 0.696 | acs.org |
The relatively short atmospheric lifetimes implied by these reaction rates indicate that compounds like this compound are likely to be degraded near their source of emission, contributing to local and regional atmospheric chemistry. bioline.org.br
Biological Activities and Mechanistic Investigations of Isobutyl Tiglate
Antimicrobial Efficacy of Isobutyl Tiglate
Research into the antimicrobial properties of this compound is emergent, with current evidence primarily derived from studies of essential oils where it is present as a component.
Direct studies on the antimicrobial activity of pure this compound are limited in the available scientific literature. However, its presence in certain plant-derived volatile oils has allowed for indirect assessment. A patent for extracts of Chenopodium ambrosioides notes that its volatile oil, containing this compound at a concentration of 0.057%, demonstrated an inhibitory effect against the bacterium Helicobacter pylori. google.com The minimum inhibitory concentration (MIC) for the complete oil was reported as 0.097 mg/ml, though the specific contribution of this compound to this activity was not isolated. google.com
In contrast, studies on Roman chamomile (Anthemis nobilis) essential oil, where this compound can be found as a minor constituent alongside its more abundant isomer, isobutyl angelate, have shown limited to no significant antibacterial effects. mdpi.commdpi.comnih.gov For instance, one investigation found that A. nobilis essential oil, which contained 1.5% this compound, had no inhibitory activity against bacterial strains commonly responsible for otitis externa in animals, such as Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comnih.gov Another study confirmed that the antimicrobial activity of Roman chamomile oils was generally low. mdpi.com
The specific cellular and molecular mechanisms through which this compound may exert antimicrobial effects have not been elucidated in the reviewed scientific literature. General mechanisms for plant-derived esters may involve disruption of the bacterial cell membrane or interference with cellular pathways, but targeted research to confirm such a mode of action for this compound is not yet available.
Inhibition of Microbial Growth Against Bacterial Strains
Insecticidal and Nematicidal Potential of this compound
This compound has demonstrated notable potential as a biocontrol agent against specific agricultural pests.
The compound has shown significant efficacy against certain insect and nematode species.
Tea Thrips (Scirtothrips dorsalis) A study focusing on botanical extracts for the management of tea thrips identified this compound as a potent insecticidal compound. researchgate.net When used as a sole volatile agent representing Sphaeranthus indicum, this compound was effective in controlling tea thrips. researchgate.net
Efficacy of this compound Against Tea Thrips
| Pest | Compound | Efficacy | Source |
|---|---|---|---|
| Tea Thrips | This compound | ~75% mortality | researchgate.net |
Pine Wood Nematode (Bursaphelenchus xylophilus) While this compound itself has been highlighted as a potential natural pesticide, direct experimental data on its efficacy against the pine wood nematode (Bursaphelenchus xylophilus) is not available in key studies. researchgate.net However, research on structurally similar ester compounds has confirmed significant nematicidal activity, suggesting a potential for this chemical class. nih.gov A pivotal study by Seo et al. (2014) evaluated 28 natural ester compounds and found that several, including the tiglate ester 3-methylbutyl tiglate, showed potent activity against this nematode. nih.govmdpi.com This indicates that the tiglate functional group is a key component for bioactivity in this context.
Nematicidal Activity of Esters Structurally Related to this compound
| Compound | LC50 (mg/mL) against B. xylophilus | Source |
|---|---|---|
| 3-Methylbutyl tiglate | 0.0218 | nih.gov |
| Isobutyl 2-methylbutanoate | 0.0284 | nih.gov |
| 3-Methylbutyl 2-methylbutanoate | 0.0326 | nih.gov |
This compound is the (E)-isomer of 2-butenoic acid, 2-methylpropyl ester, while isobutyl angelate is the corresponding (Z)-isomer. This difference in stereochemistry can lead to variations in biological activity. Research suggests that isobutyl angelate is recognized for its insect-repellent properties, whereas this compound is less studied in this regard, and its bioactivity may differ.
Both isomers are found in the essential oil of Roman chamomile (Anthemis nobilis), often with isobutyl angelate being the more dominant compound. mdpi.comnih.gov The relative concentrations can vary depending on factors such as the plant's growing conditions. mdpi.com For example, one analysis of Roman chamomile oil identified isobutyl angelate at 29.26% and this compound at a much lower 0.71%. nih.gov The presence of both isomers in a single natural source provides a basis for comparative analysis, although direct side-by-side bioactivity tests are not extensively documented.
Reported Composition of this compound and Related Esters in Roman Chamomile (Anthemis nobilis) Oil
| Compound | Isomer | Concentration (%) in Sample 1 | Concentration (%) in Sample 2 | Source |
|---|---|---|---|---|
| Isobutyl angelate | (Z)-isomer | 29.26 | 28.6 | mdpi.comnih.gov |
| This compound | (E)-isomer | 0.71 | 1.13 | mdpi.comnih.gov |
| Isoamyl angelate | (Z)-isomer | 15.27 | - | nih.gov |
| Isoamyl tiglate | (E)-isomer | - | 11.4 | mdpi.com |
The precise toxicological mode of action for this compound in pest control has not been fully elucidated. As an ester, it is proposed that it could undergo hydrolysis in biological systems to its constituent acid and alcohol, which may have downstream effects.
However, a more defined role for this compound appears to be as a semiochemical—a chemical that mediates interactions between organisms. Studies have identified this compound as one of the volatile organic compounds (VOCs) released by cotton plants, particularly after being damaged by herbivores. auburn.edugoogle.com These plant volatiles can act as kairomones for parasitoid wasps, which are natural enemies of the herbivores. auburn.edu this compound has been shown to elicit electroantennogram (EAG) responses in parasitoid wasps, indicating that the insects can detect the compound and may use it as a cue to locate their hosts. auburn.edu This suggests its mechanism in pest management may be less about direct toxicity and more about its role in tritrophic (plant-herbivore-parasitoid) interactions, potentially attracting beneficial insects to a crop.
Comparative Bioactivity with Structurally Related Compounds (e.g., Isobutyl Angelate)
Olfactory Receptor Interactions and Neurological Responses to this compound
The perception of this compound, like any odorant, begins with its interaction with specific olfactory receptors in the nose, initiating a cascade of neural signals that are processed in the brain. This section explores the current understanding of how tiglate esters, including this compound, activate olfactory receptors and the subsequent neurological responses.
Activation Profiles of Olfactory Receptors by Tiglate Esters
Research into the olfactory reception of tiglate esters has primarily utilized mouse models to map the activation of olfactory sensory neurons (OSNs) that converge onto specific glomeruli in the olfactory bulb (OB). Studies have shown that various tiglate esters activate a distinct and identifiable glomerulus.
One study identified a specific glomerulus in the central-medial region of the mouse olfactory bulb that was strongly and singularly activated by methyl tiglate. nih.govresearchgate.net Notably, this same glomerulus was also potently activated by other tiglate esters, including ethyl tiglate, hexyl tiglate, and isopropyl tiglate. nih.govresearchgate.net This suggests that these esters share a common structural feature recognized by a specific olfactory receptor. Further research has linked the response to isopropyl tiglate to the M72 olfactory receptor, as mice whose mothers were fed a diet containing isopropyl tiglate exhibited larger M72-associated glomeruli. oup.com
In the fruit fly, Drosophila melanogaster, studies have also documented olfactory receptor responses to tiglate esters. For instance, ethyl tiglate was found to elicit a negative response in OSNs expressing the Or42b receptor and a significant response in those expressing the Or10a receptor. nih.gov
| Odorant | Responsive Glomerulus/Receptor | Organism | Finding |
| Methyl tiglate | Central-medial glomerulus | Mouse | Strongly and singly activated a specific glomerulus. nih.govresearchgate.net |
| Ethyl tiglate | Central-medial glomerulus | Mouse | Strongly activated the same glomerulus as methyl tiglate. nih.govresearchgate.net |
| Isopropyl tiglate | Central-medial glomerulus, M72 glomerulus | Mouse | Strongly activated the same glomerulus as methyl tiglate; associated with larger M72 glomeruli after maternal exposure. nih.govresearchgate.netoup.com |
| Hexyl tiglate | Central-medial glomerulus | Mouse | Strongly activated the same glomerulus as methyl tiglate. nih.govresearchgate.net |
| Ethyl tiglate | Or10a, Or42b | Drosophila melanogaster | Elicited a significant response in Or10a-expressing neurons and a negative response in Or42b-expressing neurons. nih.gov |
Neurological Correlates of Olfactory Perception (e.g., glomerular activity, cortical alignment)
The initial detection of an odorant by OSNs is translated into a spatial map of activity in the olfactory bulb. Calcium imaging studies in mice have provided detailed insights into the glomerular activation patterns elicited by tiglate esters. Isopropyl tiglate, for example, has been used as a model odorant to study how the brain processes olfactory information. biorxiv.orgeneuro.orgresearchgate.neteneuro.org When presented to a mouse, isopropyl tiglate evokes a distinct pattern of glomerular activity. biorxiv.orgeneuro.orgresearchgate.netresearchgate.net This activity is consistent and can be reliably measured, showing inhalation-linked transients that persist during the odor presentation. eneuro.org
Studies using unilateral odor delivery, where an odor is presented to only one nostril, have used isopropyl tiglate and ethyl tiglate to investigate how the brain combines information from both sides of the nose. biorxiv.orgeneuro.orgresearchgate.netnih.gov Information from OSNs first projects to the ipsilateral (same side) olfactory bulb. biorxiv.org This information is then sent to several ipsilateral brain regions, including the anterior olfactory nucleus (AON) and the piriform cortex (APC and PPC). biorxiv.org Crucially, the olfactory cortex is responsible for sending this information to the contralateral (opposite side) hemisphere. biorxiv.orgeneuro.orgnih.gov
Research has revealed that despite the lack of a clear topographic map in the olfactory cortex, the odor response profiles of individual cortical neurons to ipsilateral and contralateral stimulation are highly matched. biorxiv.orgresearchgate.net This suggests a structured, rather than random, connectivity between the two hemispheres, which is thought to be refined by Hebbian plasticity. biorxiv.orgresearchgate.net This bilateral alignment allows for a coherent perception of odors, and the activity in the olfactory cortex can be used to accurately decode both the identity of the odor and the side it was presented on. biorxiv.orgeneuro.org
| Odorant Used in Study | Neurological Finding | Brain Region | Significance |
| Isopropyl tiglate | Elicits consistent and diverse temporal patterns of glutamate (B1630785) signals in glomeruli. eneuro.org | Olfactory Bulb | Demonstrates the complex dynamics of sensory input to the olfactory bulb. eneuro.org |
| Isopropyl tiglate, Ethyl tiglate | Used to demonstrate that unilateral odor stimulation primarily activates the ipsilateral olfactory bulb. biorxiv.orgeneuro.orgnih.govdoi.org | Olfactory Bulb | Confirms the lateralization of initial olfactory processing. biorxiv.orgeneuro.orgnih.govdoi.org |
| Isopropyl tiglate | Revealed that individual neurons in the olfactory cortex respond to both ipsi- and contralateral stimulation with highly matched tuning profiles. biorxiv.orgeneuro.orgresearchgate.net | Olfactory Cortex (AON, APC) | Indicates a high degree of coordination and alignment of odor information between the two brain hemispheres. biorxiv.orgresearchgate.net |
Behavioral Responses to this compound
Direct behavioral studies focusing specifically on this compound are limited; however, research on structurally similar tiglate esters provides valuable insights. A notable study demonstrated a learned behavioral preference for isopropyl tiglate in mice. oup.com Pups whose mothers consumed a diet laced with isopropyl tiglate during gestation and nursing later showed a significant approach behavior towards the odor. oup.com This behavioral change was correlated with enlarged M72-GFP glomeruli in their olfactory bulbs, suggesting a direct link between maternal exposure, neural development, and subsequent behavior. oup.com
In another study, isoamyl tiglate was used as a background odor in a figure-background segregation task. plos.org Mice were trained to detect target odors within a mixture containing background odorants, including isoamyl tiglate. The study found that increasing the complexity of the background paradoxically decreased the time mice took to make a decision, while also reducing their accuracy. plos.org This suggests that complex odor mixtures increase the "noise" in the decision-making process. plos.org
| Tiglate Ester | Behavioral Paradigm | Finding | Implication |
| Isopropyl tiglate | Maternal diet exposure | Offspring showed a significant approach behavior to the odor. oup.com | Demonstrates a mechanism for learned odor preference based on early life exposure. oup.com |
| Isoamyl tiglate | Figure-background segregation task | Used as a background odorant that contributed to faster, less accurate decisions in mice. plos.org | Highlights the role of interfering odors in complex olfactory scenes and decision-making. plos.org |
Structure-Activity Relationship (SAR) Studies for this compound and Analogues
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental. For this compound, this involves examining how changes to the ester group or its stereochemistry affect its interaction with olfactory receptors.
Influence of Ester Moiety on Biological Potency
The potency of an odorant is related to how strongly it binds to and activates an olfactory receptor. Structure-activity relationship (SAR) studies for tiglate esters suggest that the core tiglate structure is a key determinant for activating a specific olfactory receptor pathway.
As mentioned previously, a single glomerulus in the central-medial mouse olfactory bulb that is strongly activated by methyl tiglate is also activated by ethyl, hexyl, and isopropyl tiglate. nih.govresearchgate.net This indicates that the olfactory receptor associated with this glomerulus can accommodate tiglate esters with varying alkyl chain lengths, from a simple methyl group to a larger hexyl group. While the receptor is tolerant of these changes in the ester moiety, the specific potency and binding affinity may still vary between these analogs. For instance, in other biological systems, such as studies on Gnidimacrin derivatives, the size and nature of ester groups significantly influence biological activity, with larger esters sometimes exhibiting lower potency. nih.gov This principle may also apply to olfactory reception, where the size and shape of the ester group could fine-tune the binding affinity to the receptor.
Stereoisomeric Differences in Biological Activity (e.g., E/Z isomers)
Stereoisomerism, the arrangement of atoms in three-dimensional space, can have a profound impact on biological activity. michberk.com this compound is the common name for isobutyl (E)-2-methyl-2-butenoate. Its geometric isomer is isobutyl angelate, or isobutyl (Z)-2-methyl-2-butenoate. The difference lies in the orientation of the groups around the carbon-carbon double bond in the acid portion of the molecule.
General studies on other molecules highlight the importance of stereoisomerism. For example, in the synthesis of certain esters, controlling the E/Z configuration of the double bond is a critical step to obtain the desired product. nih.gov In other biological contexts, such as enzyme inhibition, the trans (E) and cis (Z) isomers of molecules can exhibit vastly different binding affinities and biological effects. nih.gov For instance, the two geometric isomers of cis-3-Hexenyl tiglate, which contains both a Z- and an E-configured double bond, contribute to its unique chemical properties. This precedent strongly suggests that the E-configuration of this compound is a crucial feature for its specific biological activity at the olfactory receptor level.
Advanced Analytical Methodologies for Isobutyl Tiglate Characterization
Chromatographic Techniques for Separation and Quantification of Isobutyl Tiglate
Chromatography is fundamental to the analysis of this compound, enabling its separation from other volatile compounds. Gas chromatography, in particular, is the cornerstone for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. mdpi.comthaiscience.info This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. nist.gov In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and affinity for the stationary phase within a capillary column. thaiscience.info As the separated compounds elute from the column, they are ionized, and the resulting fragments are detected by the mass spectrometer, generating a unique mass spectrum for each compound. theses.cz
This compound has been identified in various natural sources, including the essential oils of Roman chamomile and in the volatile emissions of plants. mdpi.combarefut.comresearchgate.net For instance, in a study analyzing compounds from chili plants, this compound was detected using a GC-MS system with a headspace technique for sample extraction. mdpi.comresearchgate.net The identification of this compound is typically confirmed by comparing its mass spectrum and retention time with those of a known standard or by matching it against established mass spectral libraries such as the National Institute of Standards and Technology (NIST) library. mdpi.comthaiscience.info
The operational parameters of the GC-MS system are critical for successful analysis. A common setup involves a non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5MS). thaiscience.info The oven temperature is programmed to ramp up gradually, for example, from 60°C to 230°C, to ensure the effective separation of a wide range of volatile compounds. mdpi.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Matrices
For exceptionally complex samples, such as beer or fossil fuels, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. uliege.benih.govnih.gov This technique utilizes two columns with different stationary phases connected by a modulator. nih.gov The modulator traps fractions of eluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional analysis. nih.govnih.gov
Retention Index-Based Identification and Isomer Discrimination
The retention index (RI) is a crucial parameter used in gas chromatography to aid in the identification of compounds. nist.gov It normalizes retention times relative to a series of n-alkane standards, making the data more reproducible across different instruments and analytical conditions. chromatographyonline.com The use of RI, in conjunction with mass spectral data, provides a more confident identification, especially for isomers which often have very similar mass spectra. nist.govchromatographyonline.com
This compound and its isomers, such as isobutyl angelate, can be distinguished using retention indices. For example, on a non-polar HP-5MS column, this compound has a reported retention index of 1088, while its (Z)-isomer, isobutyl angelate, has a different retention index. diabloanalytical.com The difference in retention indices, though sometimes small, can be sufficient to differentiate between these geometric isomers. researchgate.net
Databases of retention indices are available and are essential tools for analysts. nih.govpherobase.comnih.govscribd.com These databases compile RI values for a vast number of compounds on various stationary phases (non-polar, polar, etc.). nist.govnih.govnih.gov For this compound, reported Kovats retention indices vary depending on the polarity of the column's stationary phase. nih.gov
Table 1: Reported Kovats Retention Indices for this compound
| Column Type | Retention Index |
| Standard non-polar | 1076 |
| Semi-standard non-polar | 1090, 1092, 1093.3, 1097, 1098, 1116 |
| Standard polar | 1357, 1364 |
| Data sourced from PubChem. nih.gov |
Spectroscopic Techniques for Structural Elucidation of this compound
While chromatography excels at separation, spectroscopy is indispensable for the definitive structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of this compound. nih.govresearchgate.net
The ¹H NMR spectrum of this compound reveals characteristic signals for each proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific location within the structure. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom, confirming the carbon skeleton of the molecule. nih.gov The stereochemistry of the double bond (E/Z configuration) in tiglates and angelates can also be determined by analyzing coupling constants and chemical shifts in their NMR spectra.
Spectra for this compound are available in public databases, often provided by commercial suppliers, which serve as a reference for researchers. nih.gov
Mass Spectrometry (MS/MS) Fragmentation Analysis for Derivatives
Tandem mass spectrometry (MS/MS) is a technique used to obtain further structural information by analyzing the fragmentation patterns of a selected precursor ion. mdpi.comumaryland.edu In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions (product ions), which are then detected. umaryland.edu
The resulting product ion spectrum provides valuable information about the structure of the original molecule. For esters like this compound, fragmentation patterns can reveal the structure of the acid and alcohol moieties. For example, in the analysis of phragmaline-type limonoids, which contain tiglate groups, the neutral loss of the tiglate moiety (C₅H₈O₂) is a characteristic fragmentation pathway observed in their MS/MS spectra. mdpi.com This type of analysis is crucial for identifying unknown compounds or for confirming the structure of known compounds in complex mixtures. mdpi.com
The mass spectrum of this compound shows characteristic ions that aid in its identification. Analysis of these fragmentation patterns can help distinguish it from other isomeric esters. researchgate.net
Sampling and Sample Preparation Methodologies for this compound Analysis
The accurate characterization of this compound, a volatile ester contributing to the aromatic profile of various natural products, relies on sophisticated sampling and analytical techniques. The choice of methodology is contingent upon the sample matrix and the concentration of the analyte. This section details advanced methodologies for the sampling, extraction, and analysis of this compound.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile equilibrium-based extraction technique ideal for the analysis of volatile and semi-volatile organic compounds like this compound from various matrices. The method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition between the sample matrix, the headspace, and the fiber coating. After an appropriate extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, extraction time, sample volume, and matrix effects such as the presence of salts. acs.orgmagtech.com.cn For the analysis of esters and other volatile compounds, fibers with a combination of coatings are often employed to ensure the effective trapping of a wide range of analytes. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is frequently used due to its ability to adsorb both polar and non-polar compounds. scielo.br
Studies on related volatile esters in complex matrices like wine, beer, and microbial cultures provide a framework for developing a robust HS-SPME method for this compound. magtech.com.cnmdpi.comresearchgate.net For example, in the analysis of volatile compounds from Geotrichum fragrans, which produces ethyl tiglate, a polymer-coated SPME fiber was used to concentrate volatiles from the headspace of a liquid culture before GC-MS analysis. researchgate.netnih.govdergipark.org.tr Similarly, the analysis of esters in beer involved optimizing extraction temperature, time, and equilibrium temperature to maximize sensitivity. magtech.com.cn The addition of salt (e.g., NaCl) to the sample can also enhance the extraction of certain volatiles by increasing their vapor pressure, a phenomenon known as the "salting-out" effect.
Following extraction, the analytes are desorbed in the hot GC inlet and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl/95% polydimethylsiloxane stationary phase, is typically suitable for separating volatile esters. scielo.br Mass spectrometry is then used for detection and identification, providing both qualitative and quantitative data. The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of a known standard or with library data. researchgate.net GC-MS analysis of Roman Chamomile essential oil has identified this compound as a minor component. shayandcompany.com
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | nih.gov |
| Molecular Weight | 156.22 g/mol | nih.govnist.gov |
| CAS Number | 61692-84-0 | nih.gov |
| Kovats Retention Index (Standard Non-polar) | 1076 | researchgate.net |
| Top 5 Mass Spectrum Peaks (m/z) | ||
| 83 | 99.99 | nih.gov |
| 55 | 66.75 | nih.gov |
| 101 | 54.09 | nih.gov |
| 56 | 27.88 | nih.gov |
Table 2: Exemplary HS-SPME Parameters for Volatile Ester Analysis
| Parameter | Condition | Application Context | Reference |
|---|---|---|---|
| Fiber Coating | DVB/CAR/PDMS | Beer Esters | |
| CAR/PDMS | Cider Volatiles | mdpi.com | |
| Extraction Temp. | 42 °C | Beer Esters | magtech.com.cn |
| 60 °C | Beer Esters | ||
| Extraction Time | 30 min | Beer Esters | magtech.com.cn |
| 35 min | Wine Volatiles | scielo.br | |
| Equilibrium Time | 15 min | Wine Volatiles | scielo.br |
| Desorption Temp. | 250 °C | Beer Esters | |
Liquid Extraction Surface Analysis (LESA) Mass Spectrometry for Biofluid Analysis
Liquid Extraction Surface Analysis (LESA) is an ambient ionization mass spectrometry technique that allows for the direct analysis of analytes from solid or liquid surfaces with minimal sample preparation. nottingham.ac.uknih.gov It combines liquid microjunction surface sampling with nano-electrospray ionization (nano-ESI). bioanalysis-zone.com In a typical LESA workflow, a droplet of solvent is dispensed from a pipette tip to form a liquid bridge with the sample surface. Analytes partition into the solvent droplet, which is then re-aspirated into the pipette tip and delivered to the mass spectrometer for ionization and analysis. researchgate.net
LESA-MS has been successfully applied to the analysis of a wide range of molecules, particularly large biomolecules like intact proteins and lipids, directly from biological substrates such as tissue sections and dried blood spots. nottingham.ac.uknih.govbioanalysis-zone.com For instance, it has been used to characterize lipid deposits on worn contact lenses and to profile drug distribution in tissue sections. uow.edu.auresearchgate.net The technique is advantageous as it decouples the extraction and ionization steps, which can lead to improved sensitivity and allows for longer spray times, facilitating tandem mass spectrometry (MS/MS) experiments for structural elucidation. nih.govresearchgate.net
The application of LESA-MS to the analysis of small, volatile molecules like this compound in biofluids is less conventional but theoretically feasible. It could be particularly useful for analyzing surface residues or for sampling from limited volume biofluid spots. Recent studies have explored the use of LESA-MS for the detection of small organic molecules, such as quorum sensing molecules released by microbial biofilms, demonstrating its potential beyond large molecule analysis. acs.orgnih.gov
For the analysis of this compound in a biofluid, a surface-based sample format, such as a dried biofluid spot, would be most appropriate. The choice of extraction solvent would be critical; a solvent system capable of solubilizing this compound while being compatible with nano-ESI, such as methanol/water or acetonitrile/water with a small percentage of formic acid, would likely be employed. researchgate.net The LESA parameters, including solvent volume, contact time, and aspiration speed, would need to be optimized to ensure efficient extraction of the target analyte. nih.gov
Following extraction and nano-ESI, detection would be performed using a high-resolution mass spectrometer, such as an Orbitrap, to achieve accurate mass measurement and differentiate this compound from other matrix components. nih.gov While LESA-MS offers a novel approach for direct surface analysis, its sensitivity for highly volatile compounds like this compound from a complex biofluid matrix would need to be carefully evaluated against established methods like HS-SPME-GC-MS.
Computational Studies and Molecular Modeling of Isobutyl Tiglate
Quantum Chemical Calculations for Reaction Mechanisms of Isobutyl Tiglate
Quantum chemical calculations are employed to model the electronic structure of molecules and compute their properties, offering a deep understanding of reaction kinetics and mechanisms. fiveable.me By solving approximations of the Schrödinger equation, these methods can map potential energy surfaces, identifying the energetic pathways of chemical reactions. fiveable.me
The study of reaction mechanisms heavily relies on identifying transition states—the highest energy point along a reaction coordinate—and calculating the associated energy barriers (activation energies). fiveable.meu-tokyo.ac.jp Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. fiveable.menih.gov For instance, in reactions involving esters, calculations can determine the energy profiles for processes like atmospheric degradation initiated by radicals (e.g., OH or Cl) or nucleophilic attack, such as Michael addition. ljmu.ac.ukacs.orgljmu.ac.uk
The activation energy (Eact) is a critical parameter derived from these calculations, which can predict the rate of a chemical reaction. ljmu.ac.ukljmu.ac.uk Studies on similar unsaturated esters, such as ethyl tiglate, have utilized theories like the Canonical Variational Transition State Theory (CVT) to compute temperature-dependent rate coefficients for atmospheric reactions. researchgate.net For this compound, which contains an α,β-unsaturated carbonyl moiety, such calculations could elucidate the energy barriers for its reaction with biological nucleophiles, a key molecular initiating event in some forms of toxicity. ljmu.ac.ukljmu.ac.uk The stability of any intermediates formed during the reaction, such as a resonance-stabilized carbanion in a Michael addition, can also be determined, providing a comprehensive picture of the reaction pathway. ljmu.ac.ukljmu.ac.uk
Table 1: Key Outputs of Quantum Chemical Calculations for Reaction Mechanisms
| Calculation Output | Description | Relevance to this compound |
|---|---|---|
| Potential Energy Surface | A map of the energy of a molecule as a function of its geometry. | Visualizes the complete energy landscape for a given reaction, such as hydrolysis or oxidation. |
| Transition State (TS) Geometry | The specific molecular structure at the peak of the energy barrier between reactants and products. fiveable.me | Determines the structural configuration this compound must adopt to undergo a specific reaction. |
| Activation Energy (Eact) | The energy difference between the reactants and the transition state. ljmu.ac.uk | Predicts the kinetic feasibility and rate of reactions, such as its degradation in the atmosphere or interaction with cellular nucleophiles. |
| Reaction Intermediates | Transient, stable species formed during a multi-step reaction. u-tokyo.ac.jpljmu.ac.uk | Identifies short-lived molecules formed during reactions, for example, in stepwise Michael additions. |
Quantum chemical calculations can predict the intrinsic reactivity and thermodynamic stability of this compound. Molecular properties derived from its calculated electronic structure, such as the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, are used to forecast its behavior. nih.gov For example, the distribution of electron density reveals the most likely sites for electrophilic or nucleophilic attack. For this compound, the β-carbon of the carbon-carbon double bond is expected to be electron-deficient (electrophilic) due to the electron-withdrawing effect of the ester group, making it susceptible to attack by nucleophiles. ljmu.ac.ukljmu.ac.uk
Elucidation of Transition States and Energy Barriers
Molecular Docking and Ligand-Target Interactions for this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target), typically a protein. mdpi.com This method is crucial for understanding how a small molecule like this compound might interact with biological systems to elicit a response. ijbs.com
This compound and structurally related compounds have been studied in the context of their interaction with specific biological receptors, most notably olfactory receptors (ORs). biorxiv.orgplos.org ORs are proteins located in olfactory sensory neurons that detect volatile odor molecules. ijbs.comoup.com Computational docking simulations can model how this compound fits into the binding pocket of an OR. ijbs.com Studies on various tiglate esters, including isopropyl tiglate, have shown that they can activate specific ORs, such as the M72 receptor in mice, leading to the perception of their characteristic scent. oup.comnih.gov Docking studies help identify the key amino acid residues within the receptor's binding pocket that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, stabilizing the complex. mdpi.comresearchgate.net
Beyond olfaction, tiglate esters have been associated with other biological targets. For example, the natural product tigilanol tiglate is known to activate Protein Kinase C (PKC), an important enzymatic target in cancer research. nih.gov While this compound itself has not been extensively studied against such targets, docking simulations could be used to predict its potential to bind to PKC or other enzymes with similar C1 domains. nih.gov Similarly, docking has been used to evaluate compounds against enzymatic targets in parasites like Leishmania, and such an approach could be applied to this compound to explore its potential bioactivities. mdpi.com
A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target. plos.orgplos.org This is typically expressed as a scoring function that estimates the free energy of binding (ΔG). mdpi.com A lower binding energy generally indicates a more stable and potent interaction. mdpi.comorientjchem.org Computational protocols have been developed that use all-atom, energy-based scoring functions incorporating terms for electrostatics, van der Waals forces, and hydrophobicity to predict binding affinities with high correlation to experimental data. nih.gov
These simulations also provide insights into the conformational dynamics of both the ligand and the receptor upon binding. This compound is a flexible molecule, and docking can explore its various possible conformations (poses) within the binding site to find the most energetically favorable one. mdpi.com The results can reveal how the molecule adapts its shape to fit the receptor and whether the receptor itself undergoes conformational changes to accommodate the ligand. This information is critical for understanding the molecular basis of recognition and activation. biorxiv.org
Table 2: Potential Biological Targets for this compound and Related Esters
| Target Class | Specific Example(s) | Biological Role | Relevance for this compound |
|---|---|---|---|
| Olfactory Receptors | Mouse M72 Receptor oup.com | Odor detection | Tiglate esters are known ligands; docking can model the specific interactions responsible for its scent profile. |
| Enzymes (Kinases) | Protein Kinase C (PKC) nih.gov | Signal transduction, cell regulation | Activated by other tiglate esters (tigilanol tiglate); docking could assess this compound's potential as a PKC modulator. |
| Enzymes (Parasitic) | Leishmania Trypanothione Synthetase mdpi.com, Plasmodium falciparum Falcipain-2 orientjchem.org | Parasite metabolism and survival | Other tiglate-containing compounds show activity; docking can screen for potential antiparasitic effects. |
Simulation of Binding to Biological Receptors (e.g., olfactory receptors, enzymatic targets)
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. nih.gov A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov
QSAR models are built by first calculating a set of numerical values, known as molecular descriptors, for each molecule in a dataset. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. The model then uses statistical methods, like multiple linear regression or machine learning algorithms, to create a mathematical equation that correlates these descriptors with the observed activity. nih.govnih.gov
This compound has been included as a compound in datasets used for developing such models. unlp.edu.ar For a QSAR study involving this compound, descriptors would be calculated to represent its unique structural features: the isobutyl ester group and the tiglate moiety with its characteristic carbon-carbon double bond. These features influence properties like volatility, steric hindrance, and electronic distribution. The resulting QSAR model could then be used to predict the activity of new, untested compounds or to understand which structural features are most important for a given biological effect, such as olfactory receptor activation or enzymatic inhibition. nih.gov For instance, QSAR models have been successfully developed for the antitrypanosomal activity of natural products, including tiglate esters, providing plausible structural explanations for their bioactivity. mdpi.com
Table 3: Examples of Molecular Descriptors in QSAR Studies
| Descriptor Type | Example(s) | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition and size of the molecule. |
| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Atom connectivity and molecular branching. |
| Geometrical (3D) | Solvent Accessible Surface Area (SAS) ljmu.ac.uk | Three-dimensional size and shape. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Hydrophobicity and polarizability. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity. |
Emerging Research Areas and Future Directions for Isobutyl Tiglate
Deeper Mechanistic Understanding of Biological Effects
Recent studies have hinted at the bioactive potential of isobutyl tiglate, prompting further research into its physiological effects. A more profound understanding of how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential benefits.
This compound is a component of essential oils from plants like Roman chamomile (Chamaemelum nobile), which are known for their anti-inflammatory properties. mdpi.com The biological activity of such essential oils is often attributed to the synergistic effects of their various components. The angelate and tiglate esters, including this compound, are thought to contribute to these effects. mdpi.com
The molecular mechanisms of similar compounds, such as other tigliane (B1223011) diterpenes, involve interactions with protein kinase C (PKC), a key enzyme in cellular signal transduction. researchgate.netcardiff.ac.uk For instance, the epoxy-tigliane EBC-46 has been shown to embed in bacterial membrane bilayers and activate PKC-dependent pathways. researchgate.netcardiff.ac.uk Future research on this compound could explore whether it also targets PKC or other related signaling molecules. Understanding these interactions is fundamental to elucidating its mechanism of action.
Furthermore, research into the olfactory system has utilized a variety of tiglate esters, including this compound, to study how the brain processes complex odor mixtures. core.ac.ukbiorxiv.org These studies involve G-protein coupled receptors (GPCRs) at the surface of olfactory sensory neurons. google.com The binding of an odorant like this compound initiates a signaling cascade that can involve various intracellular messengers such as cyclic AMP (cAMP), protein kinase A, and calcium ions. biorxiv.orggoogle.com Investigating how this compound specifically activates these olfactory receptors and their downstream pathways could provide a model for its broader biological signaling capabilities.
Translating in vitro findings into whole-organism effects requires the use of in vivo models. Studies on related compounds provide a roadmap for future this compound research. For example, epoxy-tiglianes have been studied in animal models for wound healing, demonstrating their ability to disrupt bacterial biofilms and modulate the immune response. cardiff.ac.uk
Future research could involve developing animal models to investigate the potential anti-inflammatory, antimicrobial, or nematicidal properties of this compound. acs.org For instance, studies have shown that this compound exhibits nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus. acs.org Advanced translational research could build on these findings to develop practical applications.
Unraveling Specific Molecular Targets and Signaling Cascades
Sustainable Production and Bioprocess Innovation
The demand for natural and sustainably sourced compounds is growing. Developing biotechnological methods for producing this compound offers a promising alternative to traditional chemical synthesis or extraction from limited plant sources.
Metabolic engineering presents a powerful strategy for producing valuable compounds like this compound in microbial hosts such as Escherichia coli or yeast. nih.gov This approach involves genetically modifying the microorganism's metabolic pathways to channel precursors towards the synthesis of the desired product. The biosynthesis of this compound requires isobutanol and tiglic acid. Significant progress has been made in engineering E. coli for the high-yield production of isobutanol from renewable feedstocks. nih.gov
Future work could focus on introducing the necessary enzymatic steps to convert intermediates into tiglic acid and then esterify it with the microbially produced isobutanol. This could involve identifying and transferring genes from plants that naturally produce tiglate esters. ucanr.edufrontiersin.org Strategies such as overexpressing key pathway genes, suppressing competing metabolic pathways, and optimizing the cellular environment will be crucial for developing efficient microbial cell factories for this compound production. frontiersin.orgkoreascience.kr
Table 1: Potential Strategies for Engineering this compound Production
| Strategy | Description | Key Genes/Pathways to Target |
| Precursor Enhancement | Increase the intracellular supply of isobutanol and tiglic acid precursors. | Overexpression of genes in the isobutanol biosynthesis pathway; introduction of pathways for tiglic acid synthesis. nih.gov |
| Pathway Introduction | Introduce heterologous genes encoding enzymes for the final synthesis steps. | Identification and expression of acyltransferases or similar enzymes that can esterify isobutanol with tigloyl-CoA. |
| Competing Pathway Reduction | Minimize the flow of carbon to undesired byproducts. | Knockout or downregulation of genes leading to alternative fermentation products or degradation of intermediates. frontiersin.org |
| Host Optimization | Improve the host organism's tolerance and overall productivity. | Engineering for improved tolerance to isobutanol and this compound; optimizing redox balance. nih.gov |
Transitioning from lab-scale microbial production to an industrial scale requires careful consideration of bioreactor design and process optimization. cytivalifesciences.com The choice of bioreactor, such as stirred-tank or single-use systems, can significantly impact yield and scalability. contentstack.coma3p.org Key parameters that need to be optimized include agitation speed, aeration rates, temperature, and nutrient feeding strategies to maintain a consistent cellular environment and maximize productivity. cytivalifesciences.combiopharminternational.com
For microbial fermentation producing volatile esters like this compound, in situ product recovery methods might be necessary to prevent product inhibition and simplify downstream processing. Developing a robust and scalable bioprocess is essential for the economic viability of biotechnologically produced this compound. cytivalifesciences.com
Genetic and Metabolic Engineering of Novel Microbial Cell Factories
Development of Novel Analytical Approaches
As research into this compound expands, so does the need for sensitive and accurate analytical methods for its detection and quantification in various matrices, from essential oils to biological samples and bioreactor broths.
Currently, gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for analyzing volatile compounds like this compound. semanticscholar.orgresearchgate.net However, there is room for innovation to improve detection limits, simplify sample preparation, and enable high-throughput analysis.
Future research could focus on developing novel analytical techniques such as advanced mass spectrometry methods or sensor-based technologies for real-time monitoring of this compound production during fermentation. google.comboku.ac.at The development of standardized analytical protocols will be crucial for ensuring the quality and consistency of research findings and for the potential use of this compound in various applications. semanticscholar.org
High-Throughput Screening Methods for Biosynthesis and Activity
High-throughput screening (HTS) is a critical technology accelerating the discovery and optimization of both the biosynthesis and the biological activities of this compound and other esters. acs.orgmdpi.com HTS allows for the rapid testing of vast libraries of compounds or microbial strains, significantly reducing the time and resources required for research and development. acs.orgmdpi.com
For Biosynthesis:
The enzymatic synthesis of esters like this compound is a key area of green chemistry, offering an environmentally friendly alternative to traditional chemical methods that often require high temperatures and harsh catalysts. website-files.comnih.gov HTS methods are instrumental in discovering and engineering enzymes with improved catalytic efficiency and selectivity for ester production.
Microplate-Based Assays: Miniaturized assays in 96-well or 384-well plates are commonly used to screen large libraries of microorganisms or enzymes for their ability to produce specific esters. mdpi.comjmb.or.kr These assays can be designed to detect the product (this compound) or the consumption of a substrate, often through colorimetric or fluorometric readouts. mdpi.com
Bioactivity-Coupled Screening: Innovative approaches like bioactivity-coupled high-throughput elicitor screening (HiTES) involve treating a microorganism with a library of small molecules to induce the production of novel or cryptic metabolites, which can then be screened for desired activities. nih.gov This could be applied to discover strains that produce this compound or other valuable esters under specific conditions.
Genomic and Metabolomic Approaches: The integration of genomics and metabolomics with HTS allows for a more targeted approach. By identifying the genes involved in ester biosynthesis, researchers can create and screen mutant libraries to find strains with enhanced production capabilities. nih.gov
For Bioactivity:
This compound has shown potential in various applications, including as a nematicidal agent. researchgate.net HTS is essential for exploring the full range of its biological activities and for identifying new applications.
Cell-Based Assays: These assays are used to test the effect of this compound on whole cells, providing insights into its potential as an antimicrobial or cytotoxic agent. mdpi.com
Target-Based Assays: In this approach, the compound is tested against a specific purified protein or enzyme to determine its mechanism of action. mdpi.com For instance, if this compound is found to have insecticidal properties, a target-based screen could identify the specific enzyme it inhibits. researchgate.net
High-Throughput Chromatography: Techniques like thin-layer chromatography (TLC) bioautography allow for the rapid screening of natural product extracts for bioactive components. researchgate.net This could be used to identify sources of this compound and other active esters.
| Screening Method | Application in this compound Research | Potential Outcome |
| Microplate-Based Assays | Screening microbial libraries for this compound production. | Identification of high-yield microbial strains for industrial biosynthesis. jmb.or.kr |
| Bioactivity-Coupled Screening | Inducing this compound production in novel microbial strains. | Discovery of new biosynthetic pathways and producer organisms. nih.gov |
| Cell-Based Assays | Evaluating the antimicrobial or nematicidal activity of this compound. | Identification of new applications in agriculture or medicine. mdpi.comresearchgate.net |
| Target-Based Assays | Determining the specific molecular target of this compound's bioactivity. | Understanding the mechanism of action and enabling structure-activity relationship studies. mdpi.com |
Real-Time Monitoring of Chemical Transformations
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. bruker.comresearchgate.net The implementation of PAT tools for the real-time monitoring of chemical transformations, such as the synthesis of this compound, offers significant advantages in terms of process understanding, efficiency, and product quality. americanpharmaceuticalreview.com
Spectroscopic techniques are at the forefront of PAT for monitoring chemical reactions. These methods provide continuous, real-time data on the concentration of reactants, intermediates, and products without the need for sample extraction. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring the progress of esterification reactions. By tracking the disappearance of the alcohol and carboxylic acid peaks and the appearance of the ester peak, chemists can gain detailed insights into reaction kinetics and mechanisms. americanpharmaceuticalreview.com This allows for precise determination of reaction endpoints, preventing the formation of impurities and optimizing reaction times.
Raman Spectroscopy: Like FTIR, Raman spectroscopy can be used for real-time, in-line monitoring of chemical reactions. It is particularly advantageous for reactions in aqueous media and for monitoring crystalline forms. pharmaexcipients.com
Near-Infrared (NIR) Spectroscopy: NIR is often used in industrial settings for monitoring blending uniformity and other physical properties, but it can also be applied to monitor chemical reactions, especially at larger scales. researchgate.net
Mass Spectrometry (MS): On-line mass spectrometry can provide real-time information on the molecular weight of species in the reaction mixture, allowing for the identification of intermediates and byproducts. pharmaexcipients.com
The data generated by these PAT tools can be used to develop process signatures and implement feedback control loops to maintain optimal reaction conditions, ensuring consistent product quality and maximizing yield. americanpharmaceuticalreview.com
| PAT Tool | Information Provided | Application in this compound Synthesis |
| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Monitoring esterification kinetics, identifying reaction endpoint, and detecting byproduct formation. americanpharmaceuticalreview.com |
| Raman Spectroscopy | Molecular structure and concentration changes. | Complementary to FTIR, useful for aqueous reactions and solid-phase monitoring. pharmaexcipients.com |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | Monitoring reactions involving UV-active compounds. americanpharmaceuticalreview.com |
| Mass Spectrometry | Molecular weight of reaction components. | Identifying transient intermediates and impurities. pharmaexcipients.com |
Comprehensive Environmental Impact and Fate Studies
As the use of esters in various consumer and industrial products grows, a thorough understanding of their environmental impact is crucial. solubilityofthings.com Future research on this compound will need to focus on its long-term behavior in the environment and the potential effects of its degradation products.
Long-Term Degradation Kinetics in Diverse Environmental Compartments
Esters are generally considered to be biodegradable, which is a favorable characteristic for environmental compatibility. solubilityofthings.comnumberanalytics.com The ester bond is susceptible to hydrolysis, which can be both a chemical and biological process, breaking the molecule down into its constituent alcohol and carboxylic acid. mdpi.com
Future research should focus on:
Standardized Biodegradation Studies: Conducting ready biodegradability tests in various environmental simulations (e.g., activated sludge) to determine the rate and extent of this compound's breakdown. heraproject.com
Compartment-Specific Degradation: Investigating the degradation kinetics in different environmental compartments, such as soil, sediment, and water, under varying conditions (e.g., temperature, pH, microbial population).
Atmospheric Chemistry: Studying the atmospheric degradation of this compound initiated by reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are important tropospheric oxidants. acs.org Such studies would determine the atmospheric lifetime and the primary degradation pathways in the gas phase.
Formation and Ecotoxicology of Degradation Products
The breakdown of this compound results in the formation of isobutanol and tiglic acid. While these are the primary degradation products, further transformations can occur.
Identification of Metabolites: Comprehensive studies are needed to identify all significant degradation products and metabolites formed in different environmental media.
Ecotoxicity of Degradation Products: It is essential to assess the ecotoxicity of the primary and secondary degradation products. While the parent ester may have a certain toxicity profile, the degradation products could have different effects on aquatic and terrestrial organisms. researchgate.netiwaponline.com For instance, the toxicity of esters to fish and daphnids can be influenced by the rate of hydrolysis and the toxicity of the resulting alcohol and acid. researchgate.net
Bioaccumulation Potential: The low bioavailability of some esters, due to rapid sorption and degradation, can make high bioaccumulation unlikely. heraproject.com However, specific studies on this compound are necessary to confirm its bioaccumulation potential and that of its degradation products.
Predictive Computational Models and Artificial Intelligence in this compound Research
Predictive Computational Models:
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its physical properties or biological activity.
Property Prediction: QSPR models can be developed to predict key properties of this compound and related esters, such as viscosity, pour point, and boiling point, without the need for extensive experimental work. researchgate.netsci-hub.se This is particularly useful for designing new esters with specific desired characteristics for applications like lubricants or solvents. mdpi.com
Activity Prediction: QSAR models can predict the biological activity of esters, such as their toxicity to various organisms. researchgate.net This can help in the early-stage assessment of the environmental and health safety of new compounds.
Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, including catalyst performance and reaction yields for processes like ester hydrogenation. cam.ac.uk
Artificial Intelligence in Flavor and Fragrance:
Generative AI for Formulation: AI models can be trained on vast datasets of chemical formulas and sensory data to generate novel flavor and fragrance combinations. visium.comyoutube.com These models can take into account factors like desired scent profile, cost constraints, and application (e.g., fine fragrance, food product). visium.com This could lead to the discovery of new and unique applications for this compound or the creation of novel blends incorporating it.
Scent Prediction: AI can analyze the molecular structure of a compound like this compound and predict its odor characteristics. grapefrute.com This capability can streamline the screening process for new fragrance ingredients.
Personalization: AI can be used to create personalized fragrances based on individual preferences, analyzing user data to generate unique scent profiles. scimplify.com
The synergy between predictive modeling and AI promises to significantly reduce the time-to-market for new products, enhance innovation, and provide a deeper understanding of the structure-property-activity relationships of compounds like this compound. visium.comscimplify.com
| Technology | Application in this compound Research | Potential Impact |
| QSPR/QSAR Models | Predicting physical properties, bioactivity, and toxicity of this compound and its analogues. | Rapid screening and design of new esters with tailored properties and improved safety profiles. researchgate.netresearchgate.net |
| Machine Learning for Reactions | Predicting optimal catalysts and conditions for this compound synthesis. | Accelerated development of more efficient and sustainable manufacturing processes. cam.ac.uk |
| Generative AI for Flavors/Fragrances | Creating novel flavor and fragrance formulations containing this compound. | Enhanced creativity, faster product development, and discovery of new sensory applications. visium.comyoutube.com |
| AI-Powered Scent Prediction | Predicting the odor profile of this compound and related compounds from their structure. | Streamlined screening of new fragrance ingredients and a deeper understanding of olfaction. grapefrute.com |
Q & A
Basic Research Question: What are the primary synthetic pathways for isobutyl tiglate, and how do reaction conditions influence yield and purity?
Methodological Answer:
this compound is synthesized via esterification of tiglic acid with isobutanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key variables include temperature (80–120°C), molar ratios (1:1 to 1:3 acid:alcohol), and catalyst concentration (0.5–5% w/w). Yield optimization requires monitoring reaction kinetics via GC-MS or HPLC, while purity is assessed using NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and FTIR to confirm ester formation and detect unreacted substrates . For reproducibility, document solvent selection (e.g., toluene for azeotropic water removal) and post-synthesis purification steps (e.g., distillation, column chromatography) .
Advanced Research Question: How can computational modeling resolve contradictions in the reported thermodynamic stability of this compound under varying storage conditions?
Methodological Answer:
Conflicting stability data (e.g., degradation rates in acidic vs. neutral environments) can be analyzed using density functional theory (DFT) to model hydrolysis pathways. Compare activation energies for ester cleavage under simulated conditions (pH, temperature). Validate models with accelerated stability testing (40–60°C, 75% RH) and LC-MS to quantify degradation products. Address discrepancies by isolating variables (e.g., oxygen exposure, light sensitivity) and applying Arrhenius equations to extrapolate shelf-life predictions .
Basic Research Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex mixtures?
Methodological Answer:
- GC-MS : Ideal for volatile compound analysis; use splitless injection and DB-5 columns to resolve this compound from co-eluting esters.
- NMR : Employ <sup>13</sup>C DEPT to distinguish quaternary carbons in the tigloyl group.
- HPLC-DAD : Optimize mobile phase (e.g., acetonitrile/water gradient) for UV detection at 210–220 nm.
Cross-validate results with reference standards and spiked recovery experiments to ensure accuracy .
Advanced Research Question: How do solvent polarity and catalyst choice impact stereoselectivity in this compound synthesis, and how can competing mechanisms be disentangled?
Methodological Answer:
Solvent polarity (e.g., dichloromethane vs. DMSO) influences transition-state stabilization in acid-catalyzed esterification. Use kinetic isotope effects (KIEs) and Hammett plots to differentiate between SN1 and SN2 mechanisms. For enzymatic routes (e.g., lipase B), conduct enantiomeric excess (ee) analysis via chiral GC or polarimetry. Apply multivariate ANOVA to isolate solvent/catalyst interactions and design response surface models for stereochemical control .
Basic Research Question: What are the best practices for ensuring reproducibility in this compound synthesis protocols?
Methodological Answer:
- Documentation : Specify exact reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., thermocouples), and ambient conditions (humidity control).
- Quality Control : Include internal standards (e.g., methyl benzoate) in GC-MS runs and report RSD for triplicate experiments.
- Data Sharing : Publish raw spectral data and chromatograms in supplementary materials with metadata (e.g., instrument settings) .
Advanced Research Question: How can isotopic labeling studies clarify metabolic pathways of this compound in biological systems?
Methodological Answer:
Synthesize deuterated this compound (d3-isobutyl group) via acid-catalyzed exchange. Administer to in vitro models (e.g., hepatic microsomes) and track metabolites using LC-HRMS. Use tandem mass spectrometry (MS/MS) to identify fragmentation patterns of labeled vs. unlabeled compounds. Compare with <sup>14</sup>C radiolabeling data to validate oxidative pathways (e.g., CYP450-mediated hydroxylation) .
Guidance for Researchers
- Experimental Design : Use factorial designs to test multiple variables (e.g., temperature, catalyst load) and reduce confounding effects .
- Data Contradictions : Apply Bayesian statistics to weigh evidence from conflicting studies and prioritize replication experiments .
- Ethical Reporting : Disclose limitations (e.g., solvent toxicity) and adhere to journal guidelines for spectral data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
